The synthesis of MEP-FUBICA typically involves several steps that include the formation of the indole core and subsequent modifications to introduce the fluorobenzyl and carbamate groups. A common method for synthesizing such compounds includes:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during synthesis. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
MEP-FUBICA possesses a complex molecular structure that can be elucidated through various analytical methods. The molecular formula is C₁₉H₁₈F N₃O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
The molecular structure can be represented as follows:
Data derived from X-ray crystallography and computational modeling provide insights into bond lengths, angles, and spatial arrangement of atoms within MEP-FUBICA .
MEP-FUBICA undergoes various chemical reactions typical for synthetic cannabinoids. These include:
Technical details regarding these reactions involve understanding kinetics and thermodynamics associated with receptor-ligand interactions, as well as metabolic pathways leading to degradation products .
The mechanism of action for MEP-FUBICA primarily involves agonistic activity at cannabinoid receptors. Upon binding to these receptors:
Data from in vitro studies indicate that MEP-FUBICA exhibits a higher affinity for CB1 receptors compared to natural cannabinoids, suggesting potential therapeutic applications in pain management or neurological disorders .
MEP-FUBICA displays several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
MEP-FUBICA's applications are primarily found within scientific research contexts:
MEP-FUBICA (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate; CAS No. 2749985-70-2) is a synthetic cannabinoid receptor agonist (SCRA) characterized by the molecular formula C₂₂H₂₃FN₂O₃ and a molecular weight of 382.43 g/mol [1] [3] [5]. It belongs to the indole-3-carboxamide structural class, featuring:
This structure aligns with "third-generation" SCRAs designed to mimic ∆9-THC’s effects while evading regulatory controls. MEP-FUBICA shares core features with regulated compounds like ADB-FUBINACA and AMB-FUBINACA but differs in its ester-linked alkyl chain—a modification influencing receptor binding kinetics and metabolic stability [2] [8].
Table 1: Key Structural Features of MEP-FUBICA
Feature | Chemical Group | Role |
---|---|---|
Core structure | Indole-3-carboxamide | Backbone for CB receptor interaction |
N1-Substituent | 4-Fluorobenzyl | Enhances lipid solubility & potency |
C2-Linker | Methyl ester | Metabolic vulnerability site |
Amino acid side chain | (S)-2-aminopentanoate | Chirality-dependent receptor affinity |
MEP-FUBICA emerged circa 2020–2021 amid global efforts to restrict earlier SCRAs like ADB-FUBINACA (patented 2009, identified in illicit markets 2013) and AMB-FUBINACA (prevalent 2017) [2] [8]. Its development exemplifies "stealth pharmacology"—strategic molecular tweaking to circumvent legislative bans. While not initially linked to therapeutic research like Pfizer’s ADB-FUBINACA [8], MEP-FUBICA appeared in forensic contexts:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7